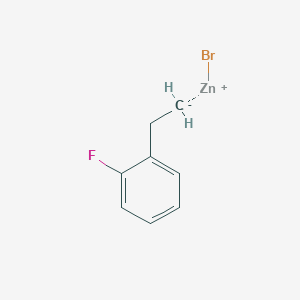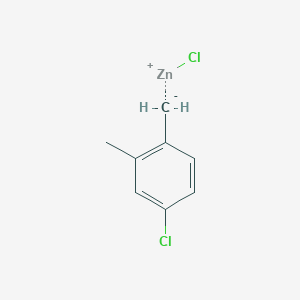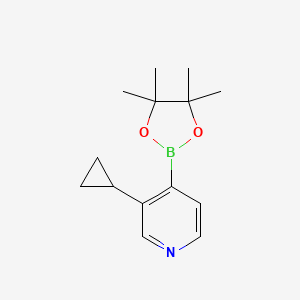
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester, also known as 2-NAP-4-BAPE, is a boronic acid pinacol ester that has been widely used in scientific research due to its ability to form covalent bonds with biomolecules. It is a very useful tool for studying the structure and function of proteins, carbohydrates, and other biomolecules. 2-NAP-4-BAPE has also been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Wirkmechanismus
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester is a boronic acid pinacol ester that forms covalent bonds with biomolecules. The boronic acid moiety of the molecule can form a covalent bond with a saccharide or other sugar molecule, while the pinacol ester can form a covalent bond with an amine group on a protein or other biomolecule. The formation of these covalent bonds allows the molecule to bind to the target molecule and modulate its activity.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, carbohydrates, and other biomolecules. It has also been used to study the interactions between small molecules and proteins. In addition, it has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic, making it a safer choice for use in laboratory experiments. However, it is not as widely available as some other boronic acid pinacol esters, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(Neopentylamino)pyridine-4-boronic acid pinacol ester in scientific research. One potential application is in the development of new drugs, as the molecule can be used to form covalent bonds with biomolecules and modulate their activity. Additionally, it could be used to study the structure and function of proteins and carbohydrates, as well as their interactions with other molecules. It could also be used to study the effects of small molecules on the function of proteins. Finally, it could be used to develop new methods of synthesizing drugs, as it can be used to form covalent bonds with biomolecules.
Synthesemethoden
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves reacting a boronic acid with a pyridine derivative in the presence of a base, such as sodium hydroxide, to form the pinacol ester. The reaction is typically carried out at room temperature and the product can be isolated by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Neopentylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, carbohydrates, and other biomolecules. It has also been used to study the interactions between small molecules and proteins. In addition, it has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-14(2,3)11-19-13-10-12(8-9-18-13)17-20-15(4,5)16(6,7)21-17/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPHXBKCCSHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


